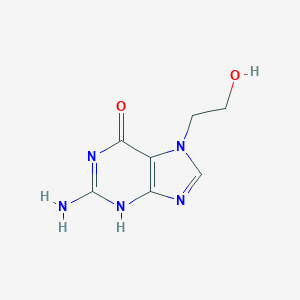

N7-(2-Hydroxyethyl)guanine

Beschreibung

Contextualizing N7-(2-Hydroxyethyl)guanine within DNA Adduct Research

DNA adducts are segments of DNA that have become covalently bonded to a cancer-causing chemical. This process can lead to mutations in the DNA and the development of cancer. N7-HEG is the primary DNA adduct formed from the reaction of ethylene (B1197577) oxide with DNA. aacrjournals.org Ethylene oxide is a direct-acting alkylating agent, meaning it can react directly with DNA without needing to be metabolized first. aacrjournals.orgresearchgate.netdntb.gov.ua The formation of N7-HEG is a critical event in the genotoxicity of ethylene oxide. aacrjournals.org

The study of N7-HEG is part of a broader effort to understand how chemical exposures can lead to DNA damage and disease. By studying adducts like N7-HEG, researchers can gain insights into the mechanisms of carcinogenesis and develop strategies for prevention and treatment. N7-HEG is considered an excellent biomarker for internal exposure to both direct-acting and metabolically activated carcinogens. nih.govresearchgate.net

Endogenous and Exogenous Origins of this compound in Biological Systems

N7-HEG can be formed from both external (exogenous) and internal (endogenous) sources. nih.gov

Exogenous Sources:

Ethylene Oxide Exposure: The most significant exogenous source of N7-HEG is exposure to ethylene oxide, a widely used industrial chemical and sterilant. researchgate.netoup.comnih.gov Occupational exposure to ethylene oxide has been linked to increased levels of N7-HEG in workers. amegroups.orgrsc.org

Tobacco Smoke: Cigarette smoking is another major source of exposure to ethylene oxide and its precursors, leading to higher levels of N7-HEG in smokers compared to non-smokers. amegroups.orgtandfonline.comoup.com

Ethene (Ethylene): Exposure to ethene, which can be metabolized to ethylene oxide in the body, also leads to the formation of N7-HEG. acs.orgsnu.ac.kr

Endogenous Sources:

Metabolic Processes: Ethylene oxide is also produced endogenously in the body through the metabolism of ethylene, which is generated during normal physiological processes like lipid peroxidation and methionine oxidation. researchgate.netnih.gov

Oxidative Stress: There is evidence to suggest that oxidative stress can increase the endogenous production of ethylene and, consequently, N7-HEG. aacrjournals.orgdntb.gov.ua

The presence of endogenous N7-HEG complicates the use of this adduct as a biomarker for low-level environmental exposures, as it can be difficult to distinguish between adducts formed from exogenous and endogenous sources. nih.govaacrjournals.org Researchers have developed sophisticated methods, such as dual-isotope approaches, to differentiate between the two. aacrjournals.orgdntb.gov.uaaacrjournals.org

| Study Focus | Key Findings | Significance |

|---|---|---|

| Endogenous vs. Exogenous Formation | Background levels of endogenous N7-HEG exist in rodent tissues (1.1-3.5 adducts/10⁸ nucleotides). At low doses of ethylene oxide, the increase in total N7-HEG is negligible compared to the endogenous background. nih.gov | Highlights the importance of considering background levels when assessing risks from low-level exposures. |

| Dose-Response in Rodents | In rats and mice exposed to ethylene oxide, the amount of N7-HEG increases with the dose. oup.com The dose-response relationship can be complex, with evidence of saturation of metabolic activation at higher exposure levels. snu.ac.kr | Provides data for quantitative risk assessment of ethylene oxide. |

| Biomarker of Exposure | N7-HEG is a validated biomarker of exposure to ethylene oxide and ethene in both animal models and human populations. nih.govamegroups.orgrsc.org | Allows for the monitoring of exposure in occupational and environmental settings. |

| Indirect Adduct Formation | Exposure to ethylene oxide can paradoxically increase the levels of endogenous N7-HEG, possibly through a mechanism involving oxidative stress. aacrjournals.orgdntb.gov.ua | Suggests a novel mechanism of genotoxicity for ethylene oxide beyond direct DNA alkylation. |

| Compound Name |

|---|

| This compound |

| Ethylene Oxide |

| Guanine (B1146940) |

| N7-methylguanine |

| N,N-dimethylnitrosamine |

| Formamidopyrimidines |

| Ethene |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAWYYAMQRJCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201703 | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-52-5 | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of N7 2 Hydroxyethyl Guanine Formation

Formation from Ethylene (B1197577) Oxide Exposure

Ethylene oxide (EO) is a widely used industrial chemical and sterilizing agent. trccompanies.com It is also a well-established carcinogen. nih.govnih.gov One of the primary mechanisms of its toxicity and carcinogenicity is its ability to form adducts with DNA, with N7-HEG being the major product. nih.govoup.com

Role of Ethylene Oxide as a Direct-Acting Alkylating Agent

Ethylene oxide is classified as a direct-acting alkylating agent, meaning it can react directly with nucleophilic sites in cellular macromolecules like DNA without requiring prior metabolic activation. nih.govabct.fr The formation of N7-HEG occurs through an SN2 (bimolecular nucleophilic substitution) reaction mechanism. aacrjournals.org In this reaction, the nitrogen atom at the N7 position of guanine (B1146940), which is a nucleophilic site, attacks one of the carbon atoms of the strained three-membered epoxide ring of ethylene oxide. This leads to the opening of the epoxide ring and the formation of a stable covalent bond, resulting in the N7-(2-hydroxyethyl)guanine adduct. abct.fraacrjournals.org The N7 position of guanine is the most susceptible site for alkylation by ethylene oxide. abct.fr

Dose-Response Relationships in Adduct Formation

The formation of N7-HEG from ethylene oxide exposure exhibits a clear dose-response relationship. oup.com Studies in animal models have demonstrated that as the exposure concentration of ethylene oxide increases, the levels of N7-HEG in the DNA of various tissues also increase. oup.comnih.gov

In studies involving rats and mice exposed to varying concentrations of ethylene oxide, a linear relationship between exposure dose and N7-HEG formation has been observed, particularly at lower exposure levels. For instance, in B6C3F1 mice and F-344 rats exposed to ethylene oxide for four weeks, linear dose-response relationships were noted in most tissues at exposures between 3 and 100 parts per million (ppm). oup.comnih.gov However, at higher concentrations, some studies have reported a sublinear response, suggesting that the processes of DNA adduct formation or repair may become saturated. oup.com

Below is an interactive data table summarizing the dose-dependent formation of N7-HEG in the tissues of F-344 rats after four weeks of exposure to ethylene oxide.

Species- and Tissue-Specific Formation Patterns

The formation of N7-HEG following ethylene oxide exposure shows significant variation between different species and among various tissues within the same organism. oup.comnih.gov These differences are attributed to a combination of factors, including metabolic rates, detoxification pathways, and DNA repair capacities. oup.com

For example, studies have revealed that at an exposure level of 3 ppm of ethylene oxide, the number of N7-HEG adducts in rats was 5.3 to 12.5 times higher than the endogenous background levels. oup.comnih.gov In contrast, mice exposed to the same concentration showed only a 1.3 to 2.5-fold increase over their endogenous levels. oup.comnih.gov This suggests a species-specific difference in the handling of ethylene oxide.

Tissue-specific patterns are also evident. In rats exposed to 100 ppm of ethylene oxide, significantly greater amounts of N7-HEG were found in the brain and lung compared to the liver and spleen. oup.com This tissue-specific accumulation is influenced by factors such as the distribution of ethylene oxide and the rates of DNA repair in individual tissues. oup.com Tissues with a longer half-life for N7-HEG, potentially due to lower base excision repair rates, tend to accumulate more of this adduct. oup.com

The following interactive data table illustrates the tissue-specific formation of N7-HEG in B6C3F1 mice after a four-week exposure to ethylene oxide.

Endogenous Formation Pathways

In addition to exposure to external sources of ethylene oxide, N7-HEG can also be formed through endogenous processes within the body. nih.govoup.com This background level of N7-HEG is a result of the metabolic conversion of endogenously produced ethylene and processes related to oxidative stress. nih.govnih.gov

Metabolic Oxidation of Ethylene

Ethylene is not only an industrial chemical but is also produced within the human body through various physiological processes. nih.govacs.org These include the oxidation of methionine and lipid peroxidation. nih.govacs.org Once formed, this endogenous ethylene can be metabolized by cytochrome P450 enzymes to ethylene oxide. nih.govacs.orgnih.gov This endogenously formed ethylene oxide can then react with DNA to form N7-HEG, contributing to the background levels of this adduct observed in unexposed individuals. nih.govacs.org

Association with Oxidative Stress Pathways

There is growing evidence linking the formation of N7-HEG to oxidative stress pathways. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. nih.gov ROS can damage cellular components, including lipids, proteins, and DNA. oup.com

It has been proposed that exposure to high doses of ethylene oxide can induce physiological pathways that lead to an increase in endogenous ethylene production, thereby indirectly promoting the formation of N7-HEG. nih.gov One proposed mechanism involves oxidative stress and 1-aminocyclopropane-1-carboxylic acid as a potential precursor to ethylene in mammalian cells. nih.gov This suggests that N7-HEG could potentially serve as a biomarker for cellular oxidative stress. nih.gov The formation of DNA adducts is a recognized consequence of oxidative stress, where byproducts of processes like lipid peroxidation can react with DNA. nih.gov

Formation from Other Alkylating Agents

Besides the endogenous pathway via ethylene oxide, N7-HEG and structurally similar adducts can be formed from exposure to other exogenous alkylating agents.

Glycidamide is the reactive epoxide metabolite of acrylamide (B121943), a compound found in certain foods cooked at high temperatures. oup.comnih.gov Glycidamide is a known alkylating agent that reacts with DNA to form adducts. The primary and most abundant adduct formed is N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua), which is structurally similar to N7-HEG. oup.comnih.gov The formation of N7-GA-Gua occurs when glycidamide reacts with the N7 position of guanine. oup.com

Research in adult mice treated with acrylamide or glycidamide has shown significant levels of N7-GA-Gua in various tissues. For example, in mice dosed with these compounds, levels of N7-GA-Gua were found to be around 2000 adducts per 10⁸ nucleotides in the liver, lung, and kidney. nih.govacs.org

| Tissue | Adduct Level | Reference |

|---|---|---|

| Liver | ~2000 adducts / 10⁸ nucleotides | nih.govacs.org |

| Lung | ~2000 adducts / 10⁸ nucleotides | nih.govacs.org |

| Kidney | ~2000 adducts / 10⁸ nucleotides | nih.govacs.org |

Nitrosourea compounds are a class of alkylating agents, some of which are used in chemotherapy. nih.gov These compounds are known to form various DNA adducts, including modifications at the N7 position of guanine. nih.gov

Specifically, the chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been shown to form this compound as one of its DNA alkylation products. nih.gov A study on human brain tumor samples from a patient treated with intratumoral BCNU found significantly elevated levels of N7-HEG compared to control patients. The levels varied based on proximity to the injection site, demonstrating direct adduct formation from the drug. nih.gov

Other nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), also act as potent alkylating agents. nih.gov They form related N7-alkylguanine adducts, primarily N7-methylguanine (N7-MeG) and N7-ethylguanine (N7-EtG), respectively. nih.govoup.com These compounds react with DNA through the formation of highly reactive electrophilic species that preferentially attack the N7 position of guanine. nih.gov

| Compound | Primary N7-Guanine Adduct Formed | Observed Level (Example) | Reference |

|---|---|---|---|

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | This compound | 369.5 pmol/mg DNA (adjacent to injection site) | nih.gov |

| N-methyl-N-nitrosourea (MNU) | N7-methylguanine | Highest formation in liver, kidney, lung, and brain of treated mice | nih.gov |

| N-ethyl-N-nitrosourea (ENU) | N7-ethylguanine | Known to form N7-Et-Gua and O⁶-Et-Gua adducts | nih.gov |

Biological Consequences and Molecular Impact of N7 2 Hydroxyethyl Guanine Adducts

DNA Destabilization and Abasic Site Generation

The chemical stability of the N7-HEG adduct is a critical factor in its biological effects. The addition of the hydroxyethyl (B10761427) group to the N7 position of guanine (B1146940) introduces a positive charge to the imidazole (B134444) ring, which inherently destabilizes the N-glycosidic bond that connects the guanine base to the deoxyribose sugar in the DNA backbone. nih.gov This instability is a key driver of DNA damage.

N7-alkylguanine adducts, including N7-HEG, are known for their chemical instability in duplex DNA, with half-lives that can range from a few hours to several days under physiological conditions. nih.govresearchgate.net This instability leads to the spontaneous cleavage of the N-glycosidic bond, a process known as depurination. nih.govportlandpress.com The rate of depurination is influenced by the size of the alkyl group, with larger adducts generally exhibiting shorter half-lives. nih.gov For N7-HEG, this process results in the release of the modified guanine base from the DNA strand, leaving behind a non-instructive abasic (apurinic) site. portlandpress.comrsc.org The kinetics of this process have been observed in vivo, where the removal of N7-HEG from tissues is consistent with loss primarily through spontaneous depurination. researchgate.net

| N7-Alkylguanine Adduct | Typical Half-life in dsDNA (Physiological Conditions) | Primary Consequence |

|---|---|---|

| N7-methylguanine (N7-MeG) | ~150 hours | Spontaneous Depurination |

| N7-(2-hydroxyethyl)guanine (N7-HEG) | Hours to Days | Spontaneous Depurination |

| Bulky Adducts (e.g., Aflatoxin B1-N7-G) | Shorter half-lives than smaller adducts | Spontaneous Depurination |

The abasic sites generated from the depurination of N7-HEG are considered highly mutagenic lesions. nih.gov Unlike the original adduct, which resides in the major groove of the DNA, the abasic site is a non-coding lesion. During DNA replication, the cellular machinery is unable to read the correct base, leading to the potential insertion of an incorrect nucleotide opposite the abasic site. This can result in base substitution mutations, with a notable propensity for G to T transversions. nih.gov The formation of these premutagenic lesions is a critical step in the mutagenic pathway initiated by N7-HEG adducts.

Mutagenic Potential and Spectrum

The mutagenic consequences of N7-HEG adducts are primarily mediated through the generation of abasic sites and, to a lesser extent, through the formation of more persistent secondary lesions.

Studies on the mutagenicity of ethylene (B1197577) oxide have revealed a spectrum of mutations. In human diploid fibroblasts, exposure to ethylene oxide has been shown to induce a variety of mutations, including base substitutions. nih.gov These include both transversions (e.g., AT→TA, GC→TA, and GC→CG) and transitions (GC→AT). nih.gov In addition to point mutations, a single base pair deletion has also been observed. nih.gov The variety of base substitutions is consistent with the misincorporation of nucleotides opposite abasic sites generated from N7-HEG depurination. Some bulky N7-guanine adducts have also been shown to induce frameshift mutations, suggesting that the cellular response to these lesions can be complex. nih.gov

The mutagenic activity of ethylene oxide, and by extension N7-HEG, has been demonstrated at the hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene locus in human diploid fibroblasts. nih.gov Analysis of Hprt mutants induced by ethylene oxide revealed a diverse range of genetic alterations. These included base substitutions and large deletions, with some mutants exhibiting the loss of the entire Hprt gene. nih.gov Furthermore, a significant number of point mutations resulted in splicing errors, indicating that the damage can interfere with normal RNA processing. nih.gov The observation of these mutations in a well-characterized reporter gene provides direct evidence of the mutagenic potential of N7-HEG adducts in mammalian cells.

| Mutation Type | Specific Alterations Observed in Hprt Gene | Reference |

|---|---|---|

| Base Substitutions | Transversions (AT→TA, GC→TA, GC→CG), Transitions (GC→AT) | nih.gov |

| Deletions | Single base pair deletion, large deletions (including entire gene) | nih.gov |

| Splicing Errors | Mutations in splice site sequences, creation of new splice acceptor sites | nih.gov |

In addition to spontaneous depurination, N7-alkylguanine adducts can undergo a chemical transformation to form more stable and persistent lesions known as formamidopyrimidine (FAPy) adducts. nih.govportlandpress.com This occurs through the hydroxide-mediated opening of the imidazole ring of the adducted guanine. portlandpress.comrsc.org The resulting FAPy adducts are structurally different from the original N7-HEG and are not as readily removed by cellular repair mechanisms. researchgate.net These ring-opened lesions are considered to be more mutagenic than their parent N7-adducts, contributing to the long-term genotoxic effects of the initial DNA damage. rsc.org The conversion to FAPy adducts represents an alternative pathway through which N7-HEG can exert its mutagenic potential.

Carcinogenic Implications

The formation of DNA adducts, such as this compound (N7-HEG), is a critical event in the initiation of chemically-induced cancer. This section explores the role of N7-HEG in carcinogenesis and its application as a biomarker for assessing cancer risk.

Use as Biomarkers for Carcinogen Exposure and Risk Assessment

The properties of this compound make it a valuable biomarker for monitoring exposure to ethylene oxide and for assessing potential cancer risk. nih.gov Its high abundance following EO exposure allows for sensitive detection in biological samples. nih.gov

Numerous studies in animal models have demonstrated a clear dose-response relationship between EO exposure and the formation of N7-HEG in various tissues. nih.gov For instance, in rats and mice exposed to varying concentrations of EO, the levels of N7-HEG in DNA increased in a dose-dependent manner. nih.gov These studies are crucial for understanding the kinetics of adduct formation and for extrapolating potential risks to humans.

One of the key considerations in using N7-HEG as a biomarker for risk assessment is the presence of endogenous background levels. nih.govnih.gov To accurately assess the risk associated with exogenous exposure, it is essential to distinguish between the adducts formed from external sources and those produced naturally within the body. nih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify both endogenous and exogenously derived N7-HEG with high sensitivity and specificity. nih.gov

Studies have quantified endogenous N7-HEG levels in various tissues of unexposed rodents and humans. In rats, background levels of N7-HEG have been measured at approximately 1.1-3.5 adducts per 10⁸ nucleotides. nih.gov In humans, endogenous N7-HEG levels in lymphocytes have been found to range from 0.9 to 7.3 x 10⁻⁶ adducts. researchgate.net

The table below presents data from a study on rats, illustrating the levels of endogenous and exogenously formed N7-HEG after exposure to ethylene oxide.

| Treatment Group | N7-HEG Adducts / 10⁸ Nucleotides |

| Control (Unexposed) | 1.1 - 3.5 |

| Low Dose EO | Levels not significantly different from control |

| High Dose EO | Significant increase above control levels |

This table is illustrative and based on findings that at low doses of EO, the increase in N7-HEG may be negligible compared to endogenous levels, while at higher doses, a significant increase is observed. nih.govnih.gov

By measuring the levels of N7-HEG in accessible biological samples, such as blood, it is possible to estimate the internal dose of a carcinogen and, consequently, the potential risk for developing cancer. nih.govresearchgate.net This information is vital for regulatory agencies in setting exposure limits and for protecting public health.

Cellular and Genomic Stability Perturbations

The presence of DNA adducts like this compound can disrupt normal cellular processes and compromise the stability of the genome. This section examines the effects of N7-HEG on cell cycle progression and its role in inducing chromosomal aberrations.

Effects on Cell Cycle Progression

The integrity of the genome is monitored by a series of cell cycle checkpoints. When DNA damage is detected, these checkpoints can halt the progression of the cell cycle to allow time for repair. If the damage is too severe to be repaired, the cell may be targeted for programmed cell death (apoptosis).

While direct studies on the specific effects of the N7-HEG adduct on cell cycle progression are limited, it is well-established that the presence of DNA damage, including abasic sites resulting from the depurination of N7-HEG, can activate these checkpoints. wikipedia.org The G2/M checkpoint is particularly important in preventing cells with damaged DNA from entering mitosis. wikipedia.org

Activation of the G2/M checkpoint typically involves a complex signaling cascade that leads to the inhibition of cyclin-dependent kinase 1 (CDK1), a key enzyme required for entry into mitosis. The presence of DNA damage can trigger this pathway, leading to a G2 phase arrest. This allows the cell to attempt repair of the DNA lesions before chromosome segregation occurs.

Induction of Chromosomal Aberrations (e.g., Sister-Chromatid Exchanges, High Frequency Cells)

Exposure to genotoxic agents that form N7-HEG, such as ethylene oxide, has been associated with an increase in chromosomal aberrations. nih.gov Chromosomal aberrations are large-scale changes in the structure or number of chromosomes and are a hallmark of genomic instability, a key characteristic of cancer cells.

One type of chromosomal aberration that has been linked to ethylene oxide exposure is an increase in the frequency of sister-chromatid exchanges (SCEs). SCEs are the result of the exchange of genetic material between the two identical sister chromatids of a duplicated chromosome. While the exact mechanism by which N7-HEG may lead to SCEs is not fully elucidated, it is thought that the processing of DNA adducts and the resulting repair intermediates can lead to DNA strand breaks that can, in turn, trigger these exchange events.

Studies in human peripheral blood lymphocytes have shown a dose-response relationship between ethylene oxide exposure and the frequency of SCEs. nih.gov The formation of N7-HEG is a primary molecular event following EO exposure, suggesting a role for this adduct in the observed clastogenic (chromosome-breaking) effects.

The table below summarizes the general findings on the relationship between ethylene oxide exposure and sister-chromatid exchange frequency.

| Exposure Level | Sister-Chromatid Exchange (SCE) Frequency |

| Control (No Exposure) | Baseline |

| Low Exposure | Increased SCEs |

| High Exposure | Further increased SCEs |

This table illustrates a dose-dependent increase in SCEs with increasing exposure to ethylene oxide, as observed in in-vitro studies. nih.gov

The induction of chromosomal aberrations, including SCEs, by agents that form N7-HEG underscores the potential of this DNA adduct to contribute to the genomic instability that drives the development of cancer.

Dna Repair Pathways and N7 2 Hydroxyethyl Guanine Processing

Base Excision Repair (BER) Mechanisms

Base Excision Repair is a fundamental DNA repair pathway responsible for identifying and removing small, non-helix-distorting base lesions, including those caused by alkylation. nih.govnih.gov The process is initiated by a class of enzymes known as DNA glycosylases, which recognize and cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the modified base and creating an apurinic/apyrimidinic (AP) site. nih.gov

The primary enzyme responsible for recognizing N7-alkylguanine adducts in mammalian cells is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). nih.govnih.gov MPG is a monofunctional glycosylase that exhibits broad substrate specificity, enabling it to remove a variety of damaged purines, including N7-methylguanine and N3-methyladenine. nih.govnih.gov Given the structural similarity, MPG is the key glycosylase that initiates the BER pathway for N7-HEG. By excising the N7-HEG base, MPG creates an AP site, which is a critical intermediate in the repair process. nih.govwikipedia.org

Table 1: Key Enzyme in the Recognition of N7-(2-Hydroxyethyl)guanine

| Enzyme Name | Abbreviation | Pathway | Function |

| N-methylpurine DNA glycosylase | MPG / AAG | Base Excision Repair (BER) | Recognizes and removes the this compound base from DNA. nih.govnih.gov |

The intervention of DNA glycosylases dramatically accelerates the removal of N7-alkylguanine adducts from the genome. While these adducts are chemically labile, enzymatic repair significantly shortens their residence time in DNA. Research has shown that the action of DNA glycosylases can reduce the half-lives of adducts like N7-methylguanine from many hours to mere minutes, ensuring that the subsequent steps of the BER pathway can rapidly process the resulting AP sites. nih.govnih.gov

Chemical Stability and Repair Dynamics

The fate of N7-HEG in DNA is governed by two competing processes: active enzymatic removal and passive chemical decay through spontaneous depurination.

N7-guanine adducts, including N7-HEG, are inherently chemically unstable. nih.govnih.gov This instability arises from the addition of the hydroxyethyl (B10761427) group at the N7 position, which introduces a formal positive charge on the guanine (B1146940) ring system, weakening the N-glycosidic bond that links the guanine base to the deoxyribose sugar. nih.gov This weakening facilitates spontaneous hydrolytic cleavage of the bond, a process known as depurination, which releases the N7-HEG base and leaves an AP site in the DNA backbone. wikipedia.org

The rate of this spontaneous loss is a key characteristic of the adduct. For comparison, the half-life of the related adduct, N7-methylguanine, under physiological conditions is approximately 150 hours. nih.gov For N7-HEG, studies involving chronic exposure to its precursor, ethylene (B1197577) oxide, show that the adduct levels reach a steady state within 7-10 days. nih.gov This steady state represents a dynamic equilibrium where the rate of N7-HEG formation is balanced by its rate of loss, which is driven by both depurination and enzymatic repair. nih.gov

Table 2: Comparative Half-Lives of N7-Guanine Adducts

| Adduct | Half-Life in dsDNA (Physiological Conditions) | Primary Removal Mechanisms |

| N7-methylguanine (N7-MeG) | ~150 hours nih.gov | Spontaneous Depurination, Base Excision Repair (MPG) nih.govnih.gov |

| This compound (N7-HEG) | Reaches steady-state in 7-10 days nih.gov | Spontaneous Depurination, Base Excision Repair (MPG) nih.gov |

Influence of Repair on Adduct Persistence and Biological Outcome

The persistence of N7-HEG is directly influenced by the efficiency of both BER and the rate of depurination. While N7-HEG itself is not considered to be a miscoding lesion and does not typically block DNA replication, its removal is crucial for maintaining genomic stability. nih.govresearchgate.net

The biological outcome is less dependent on the initial adduct and more on the processing of the AP site that results from its removal. An AP site is a non-instructional and potentially mutagenic lesion. wikipedia.org If the BER pathway functions correctly, the AP site is accurately repaired, and the original DNA sequence is restored.

However, an imbalance in the repair process can have deleterious consequences. For example, if MPG rapidly removes N7-HEG adducts but the subsequent steps of BER are slow or saturated, it can lead to an accumulation of toxic AP site intermediates. nih.gov Therefore, the biological consequence of N7-HEG formation is intricately linked to the coordinated and efficient functioning of the entire BER pathway, which ensures that the adduct is removed and the resulting AP site is properly repaired without leading to mutations or more severe DNA damage. nih.govnih.gov

Tissue-Specific Repair Capacities

The formation and persistence of this compound exhibit notable differences across various tissues and species, suggesting tissue-specific repair capacities. oup.com Studies in rodents exposed to ethylene oxide have demonstrated that the dose-response relationships for N7-HEG are both tissue- and species-specific. oup.com

In one study, F-344 rats and B6C3F1 mice were exposed to varying concentrations of ethylene oxide for four weeks. Analysis of DNA from the liver, brain, lung, and spleen revealed distinct patterns of adduct formation. For instance, linear dose-response relationships were observed in the mouse liver, brain, and spleen, while the mouse lung showed a slightly sublinear response at higher concentrations. oup.com This suggests a potential saturation of metabolic activation or detoxification pathways in the lung tissue of mice. proquest.comoup.com

Endogenous levels of N7-HEG are also present in tissues without external exposure, arising from normal physiological processes. nih.gov Research has established background levels of N7-HEG in rat tissues ranging from 1.1 to 3.5 adducts per 10⁸ nucleotides. nih.gov In unexposed control rodents, endogenous N7-HEG levels were found to be between 0.2 and 0.3 pmol/μmol guanine. oup.com

A comparative study quantified both endogenous and exogenously formed N7-HEG in the tissues of rats treated with [14C]-labeled ethylene oxide. The results showed a linear increase in adducts in the spleen, liver, and stomach. nih.gov Interestingly, at the highest doses, the exposure to ethylene oxide also led to a significant increase in the levels of endogenous N7-HEG in the liver and spleen. aacrjournals.orgnih.gov This suggests that high concentrations of ethylene oxide may induce physiological pathways, such as those involving oxidative stress, that are responsible for the in-vivo generation of ethylene, thereby indirectly promoting the formation of this adduct. aacrjournals.orgnih.gov

| Species | Tissue | Condition | N7-HEG Level | Reference |

|---|---|---|---|---|

| Rat | Various | Endogenous (Control) | 1.1-3.5 adducts/108 nucleotides | nih.gov |

| Rat & Mouse | Various | Endogenous (Control) | 0.2-0.3 pmol/µmol guanine | oup.com |

| Rat | Spleen | Exogenous EO Exposure | Linear dose-dependent increase | nih.gov |

| Rat | Liver | Exogenous EO Exposure | Linear dose-dependent increase | nih.gov |

| Rat | Stomach | Exogenous EO Exposure | Linear dose-dependent increase | nih.gov |

| Mouse | Liver | Exogenous EO Exposure (3-100 ppm) | Linear dose-response | oup.com |

| Mouse | Brain | Exogenous EO Exposure (3-100 ppm) | Linear dose-response | oup.com |

| Mouse | Spleen | Exogenous EO Exposure (3-100 ppm) | Linear dose-response | oup.com |

| Mouse | Lung | Exogenous EO Exposure (33-100 ppm) | Slightly sublinear response | oup.com |

Impact on Mutagenic and Carcinogenic Responses

The role of this compound in mutagenesis and carcinogenesis is complex. nih.gov While its parent compound, ethylene oxide, is a known carcinogen, the direct mutagenicity of the N7-HEG adduct is considered to be minimal. nih.govresearchgate.net This is primarily because the N7 position of guanine is not involved in Watson-Crick base pairing, and therefore, the adduct itself does not typically cause miscoding during DNA replication. nih.govresearchgate.net

However, the formation of N7-HEG is not without biological consequence. The chemical instability of the adduct is a key factor. nih.gov The spontaneous depurination of N7-HEG creates an abasic (apurinic) site in the DNA strand. aacrjournals.org These abasic sites are non-instructional and can lead to mutations, typically transversions, if not properly repaired by the base excision repair pathway before DNA replication occurs. aacrjournals.org

Furthermore, there is evidence that N7-guanine adducts can undergo a chemical transformation, converting to ring-opened lesions known as formamidopyrimidines (FAPy). These FAPy derivatives are more persistent in DNA and have a higher mutagenic potential than the original N7 adduct. nih.gov

Studies comparing different DNA adducts have shown that more persistent adducts, such as O⁶-methylguanine, are more directly linked to mutagenesis and carcinogenesis than the less stable N7-methylguanine. nih.gov By analogy, the readily repaired or depurinated N7-HEG is considered less of a direct carcinogenic threat than other, more stable adducts that might be formed by ethylene oxide, albeit in smaller quantities. researchgate.net

Due to its high abundance and clear dose-response relationship with ethylene oxide exposure, N7-HEG serves as an excellent and reliable biomarker for internal exposure to this carcinogen. nih.govproquest.com Its measurement in cellular DNA provides a valuable tool for molecular dosimetry and risk assessment, allowing for the quantification of exposure at the target site even when the adduct itself is not considered a potent pro-mutagenic lesion. aacrjournals.orgproquest.com The damage from exogenous exposure may not pose a significant additional risk over the background damage that is always present. nih.govresearchgate.net

Advanced Analytical Methodologies for N7 2 Hydroxyethyl Guanine Quantitation

Mass Spectrometry-Based Approaches

Mass spectrometry has become an indispensable tool for the sensitive and specific detection of N7-HEG. Various hyphenated mass spectrometric techniques have been developed to enhance the accuracy of quantification in complex biological matrices.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

A highly sensitive and specific method coupling gas chromatography with high-resolution mass spectrometry (GC-HRMS) has been established for the quantification of N7-HEG. nih.gov This method often involves a derivatization step to improve the volatility and thermal stability of the analyte. For instance, N7-HEG can be converted to its corresponding xanthine (B1682287) derivative and then further derivatized with pentafluorobenzyl (PFB) bromide. nih.gov

The analysis is typically performed in the electron capture negative chemical ionization (ECNCI) mode, which provides excellent sensitivity. nih.gov High-resolution mass spectrometry allows for the precise mass measurement of ions, thereby increasing specificity and reducing background interference. cern.ch In selected ion monitoring (SIM) mode, specific ions corresponding to the analyte and an internal standard are monitored. For the PFB derivative of N7-HEG, the most abundant fragment ion is often observed at an m/z of 555.0515, which corresponds to the loss of one PFB group. nih.govoup.com A stable isotope-labeled internal standard, such as [¹³C₄]-N7-HEG, is used for accurate quantification, with its corresponding ion monitored at m/z 559.0649. nih.gov

This GC-HRMS method has demonstrated a linear relationship over a range of 1 fmol to 1 pmol of N7-HEG. nih.gov The limit of detection (LOD) for the complete assay has been reported to be as low as 600 attomoles (amol) injected on-column. nih.govcern.ch This high sensitivity and specificity make the GC-HRMS method suitable for biological monitoring and molecular dosimetry studies, allowing for the quantification of N7-HEG in DNA from animal tissues and human lymphocytes. nih.govnih.gov

Table 1: Performance Characteristics of a GC-HRMS Method for N7-(2-Hydroxyethyl)guanine Quantitation

| Parameter | Value | Reference |

|---|---|---|

| Derivatization | Conversion to xanthine, then reaction with pentafluorobenzyl (PFB) bromide | nih.gov |

| Ionization Mode | Electron Capture Negative Chemical Ionization (ECNCI) | nih.gov |

| Analyte Ion (m/z) | 555.0515 | nih.govoup.com |

| Internal Standard | [¹³C₄]-N7-HEG | nih.gov |

| Internal Standard Ion (m/z) | 559.0649 | nih.gov |

| Linear Range | 1 fmol - 1 pmol | nih.gov |

| Limit of Detection (LOD) | 600 amol (on-column) | nih.govcern.ch |

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

The combination of high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful and widely used technique for the quantitative analysis of N7-HEG in biological samples. aacrjournals.org This method offers high sensitivity and selectivity, particularly when operated in the selected reaction monitoring (SRM) mode. aacrjournals.org

In a typical HPLC-ESI-MS/MS analysis of N7-HEG, the protonated precursor ion ([M+H]⁺) of N7-HEG at a mass-to-charge ratio (m/z) of 196 is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation, and a specific product ion, typically at m/z 152, is monitored in the third quadrupole. aacrjournals.org This transition (196 → 152) provides a high degree of specificity for the detection of N7-HEG. aacrjournals.org

The detection limits for N7-HEG using this method are in the low femtomole (fmol) range. In a neat standard solution, the detection limit can be as low as 4 fmol. aacrjournals.org However, when considering the matrix effect from biological samples, the detection limit may be slightly higher, around 16 fmol. aacrjournals.org The method has shown good linearity over a wide concentration range, for instance, from 16 fmol to 33 pmol. aacrjournals.org A newly developed highly sensitive LC-MS/MS assay has achieved a limit of detection of 0.1 fmol of N7-HEG on-column. nih.gov This technique has been successfully applied to quantify N7-HEG adducts in DNA from cell cultures exposed to ethylene (B1197577) oxide, establishing a clear dose-response relationship. aacrjournals.org

Table 2: Key Parameters for HPLC-ESI-MS/MS Quantification of this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) - Positive | aacrjournals.org |

| Detection Mode | Selected Reaction Monitoring (SRM) | aacrjournals.org |

| Precursor Ion (m/z) | 196 ([M+H]⁺) | aacrjournals.org |

| Product Ion (m/z) | 152 | aacrjournals.org |

| LOD (Neat Solution) | 4 fmol | aacrjournals.org |

| LOD (With Matrix Effect) | 16 fmol | aacrjournals.org |

| Linear Range | 16 fmol - 33 pmol | aacrjournals.org |

Accelerator Mass Spectrometry (AMS) for Isotope Tracing

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique that allows for the detection of rare isotopes, making it exceptionally well-suited for isotope tracing studies of DNA adducts like N7-HEG. nih.gov By using precursors labeled with a rare isotope, such as carbon-14 (B1195169) (¹⁴C), AMS can quantify the formation of adducts at very low exposure levels, relevant to human environmental exposures. nih.govaacrjournals.org

A notable application of AMS in N7-HEG research involved a dual-isotope approach to define in vivo dose-response relationships for ethylene oxide exposure. In this study, rats were treated with [¹⁴C]-ethylene oxide, and the resulting [¹⁴C]-N7-HEG adducts in tissue DNA were quantified using a combination of HPLC and AMS. nih.govaacrjournals.org This allowed for the distinction and quantification of both exogenously formed adducts (from the ¹⁴C-labeled exposure) and the endogenous background levels of N7-HEG. nih.gov

The extreme sensitivity of AMS enabled the quantification of [¹⁴C]-N7-HEG levels that increased in a linear manner, ranging from 0.002 to 4 adducts per 10⁸ nucleotides. nih.govaacrjournals.org This level of sensitivity is crucial as it demonstrated that the extent of DNA damage from low external exposures was insignificant compared to the naturally present background abundance of N7-HEG. nih.gov The findings also suggested that at higher doses, ethylene oxide exposure could indirectly increase the formation of endogenous N7-HEG. nih.govaacrjournals.org

Table 3: Research Findings from an AMS-Based Isotope Tracing Study of this compound

| Research Aspect | Finding | Reference |

|---|---|---|

| Methodology | Dual-isotope approach using [¹⁴C]-ethylene oxide and HPLC-AMS analysis | nih.govaacrjournals.org |

| Dose-Response | Linear increase of [¹⁴C]N7-HEG in spleen, liver, and stomach DNA | nih.govaacrjournals.org |

| Quantified Adduct Levels | 0.002 to 4 adducts per 10⁸ nucleotides | nih.govaacrjournals.org |

| Key Conclusion | Damage from low exogenous exposure was insignificant compared to endogenous levels | nih.gov |

| Additional Finding | High-dose exposure may indirectly increase endogenous N7-HEG formation | nih.govaacrjournals.org |

Stable Isotope Dilution Techniques for Absolute Quantitation

Stable isotope dilution (SID) is a gold standard method for the absolute quantitation of analytes in mass spectrometry. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard. The ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard is used to accurately determine the concentration of the analyte, correcting for any sample loss during preparation and analysis.

In the context of N7-HEG analysis, SID is commonly employed in both GC-HRMS and HPLC-ESI-MS/MS methods to achieve accurate and precise absolute quantitation. nih.gov For GC-HRMS analysis, [¹³C₄]-N7-HEG has been synthesized and used as an internal standard. nih.gov Similarly, for HPLC-ESI-MS/MS, stable isotope-labeled N7-HEG is used to ensure reliable quantification.

The use of a stable isotope-labeled internal standard is crucial as it behaves chemically and physically almost identically to the unlabeled analyte throughout the entire analytical process, including extraction, derivatization, and ionization. This co-elution and co-ionization help to minimize variations and matrix effects, leading to highly reliable and reproducible results. The precision of assays using stable isotope dilution is typically within 15%. nih.gov

Chromatographic and Electrochemical Detection Methods

Beyond mass spectrometry, other analytical techniques combining chromatography with different detection methods have also been developed for the quantification of N7-HEG.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

An alternative method for the determination of N7-HEG utilizes high-performance liquid chromatography with electrochemical detection (HPLC-ED). This technique is based on the principle that N7-HEG can be electrochemically oxidized at a specific potential.

In this method, N7-HEG is first separated from unmodified nucleobases using a reversed-phase HPLC column. The eluent then passes through an amperometric detector cell equipped with a glassy carbon working electrode. A potential of +1.35 V (relative to an Ag/AgCl reference electrode) is applied to the working electrode, causing the oxidation of N7-HEG and generating a measurable current that is proportional to its concentration.

The HPLC-ED method has demonstrated a linear dose-response relationship for purified N7-HEG in the range of 0.11 to 13 picomoles (pmol). The signal-to-noise ratio for the analysis of 0.11 pmol of N7-HEG was approximately 8 to 1. When applied to DNA samples, the detection limit of this HPLC-ED analysis is 1 N7-HEG adduct per 6 x 10⁶ nucleotides. This method has been successfully used to show a linear dose-dependent increase in N7-modifications in DNA treated with varying concentrations of ethylene oxide.

Table 4: Characteristics of the HPLC-ED Method for this compound Quantitation

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase High-Performance Liquid Chromatography |

| Detector | Amperometric detector cell |

| Working Electrode | Glassy carbon |

| Applied Potential | +1.35 V (vs. Ag/AgCl) |

| Linear Range | 0.11 - 13 pmol |

| Detection Limit (in DNA) | 1 adduct per 6 x 10⁶ nucleotides |

Immunoanalytical Techniques

Immunoanalytical techniques utilize the specific binding affinity of antibodies for a target molecule (antigen) to detect and quantify it. These methods can offer high throughput and are often used for screening large numbers of samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For DNA adducts, a competitive ELISA format is often employed. In this setup, the target adduct present in a sample competes with a labeled adduct for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of the adduct in the sample.

While ELISA kits are commercially available for other DNA adducts, such as N7-methylguanosine and 8-hydroxy-2'-deoxyguanosine, specific ELISA protocols and kits for the routine quantification of this compound are not prominently described in the scientific literature. raybiotech.comrndsystems.com The development of such an assay would require the production of monoclonal antibodies highly specific to the N7-HEG structure.

Immunofluorescence microscopy is a technique that uses the specificity of antibodies to their antigen to visualize the distribution of the target molecule in a sample. An antibody labeled with a fluorescent dye is used to bind to the specific target antigen. The location of the antigen can then be determined by detecting the fluorescence signal with a microscope.

This technique is powerful for localizing DNA adducts within tissues and cells, providing spatial information that is not available from methods that use digested DNA. However, the application of immunofluorescence microscopy specifically for the detection and visualization of this compound has not been extensively documented in published research. The development of this application would hinge on the availability of a highly specific and sensitive primary antibody against N7-HEG that is suitable for use in tissue sections. semanticscholar.org

Comparison and Validation of Methodologies

The selection of an analytical method for N7-HEG quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and the number of samples to be analyzed. Validation and comparison of different methodologies are essential to ensure the reliability and accuracy of the results.

Sensitivity, the lowest amount of an analyte that can be reliably detected, and specificity, the ability to differentiate the analyte from other similar molecules, are critical parameters for any quantitative assay.

Mass spectrometry-based methods are renowned for their high sensitivity and specificity. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay using selected reaction monitoring has been developed with a limit of detection of 0.1 fmol of N7-HEG. nih.gov Another sensitive method, high-performance liquid chromatography with electrochemical detection (HPLC-ED), has been reported to have a detection limit of 3.2 N7-HEG adducts per 10⁸ nucleotides. nih.gov The combination of liquid chromatography-tandem mass spectrometry with accelerator mass spectrometry analysis has enabled the quantification of N7-HEG at levels as low as 0.002 adducts per 10⁸ nucleotides. nih.govresearchgate.net

The specificity of mass spectrometry is derived from its ability to separate the analyte based on its mass-to-charge ratio and the fragmentation pattern of the molecule, providing a high degree of confidence in the identification of N7-HEG.

The table below summarizes the reported sensitivity of various analytical methods for N7-HEG.

| Analytical Method | Reported Limit of Detection |

| LC-MS/MS | 0.1 fmol |

| HPLC-ED | 3.2 adducts / 10⁸ nucleotides |

| HPLC-AMS | 0.002 adducts / 10⁸ nucleotides |

This table is based on data from scientific publications and is intended for comparative purposes.

To ensure consistency and reliability of data across different studies and laboratories, inter-laboratory and method comparison studies are crucial. One such study compared ³²P-postlabeling and high-resolution gas chromatography/mass spectrometry (GC/MS) for the quantification of N7-HEG in DNA from rats exposed to ethene.

The study analyzed identical DNA samples in two different laboratories, each using one of the two methods. The results showed a very good agreement between the ³²P-postlabeling and high-resolution GC/MS methods. The correlation between the two methods was high, with correlation coefficients (r) of 0.97 and 0.94 for two different sets of samples. This indicates that both methods are reliable for quantifying N7-HEG adducts.

The table below presents a summary of the comparative results from this study.

| Sample Set | Regression Slope (GC/MS vs. ³²P-postlabeling) | Correlation Coefficient (r) | Implication |

| Euro samples | 1.19 | 0.97 | GC/MS data were slightly lower than postlabeling data. |

| U.S. samples | 0.61 | 0.94 | GC/MS data were somewhat higher than postlabeling data. |

This table summarizes the findings from an inter-laboratory comparison study, highlighting the strong correlation between the two analytical techniques.

The effective detection of N7-HEG, particularly at low concentrations, often requires meticulous sample preparation and, in some cases, chemical derivatization. These steps are designed to isolate the analyte from the complex biological matrix, reduce interference, and improve its analytical properties for detection.

For mass spectrometry-based analyses, the typical sample preparation workflow involves the following key stages:

DNA Isolation: The first step is the extraction and purification of DNA from the biological sample (e.g., tissues, cells, or blood).

DNA Hydrolysis: The purified DNA is then hydrolyzed to release the adducted bases from the DNA backbone. This is commonly achieved through neutral thermal hydrolysis, which preferentially cleaves the glycosidic bond of N7-substituted purines, releasing the N7-HEG adduct.

Purification of Adducts: The released adducts are then purified from the unmodified bases and other DNA hydrolysis products, often using solid-phase extraction (SPE).

Derivatization: To enhance the sensitivity and improve the chromatographic behavior for GC/MS analysis, the N7-HEG adduct can be derivatized. A common strategy involves reaction with agents like pentafluorobenzyl bromide. This derivatization introduces a group that is highly responsive to electron capture detection, thereby lowering the limit of detection.

These preparatory steps are critical for achieving the high sensitivity and specificity required to measure the low levels of N7-HEG that may be present in biological samples following environmental or occupational exposure to ethylene oxide.

Applications of N7 2 Hydroxyethyl Guanine Research in Biological Systems

Molecular Dosimetry in Preclinical Models

Molecular dosimetry of N7-HEG in animal models, particularly rodents, has been instrumental in understanding the relationship between exposure to ethylene (B1197577) oxide and the resultant DNA damage. These studies provide crucial data for extrapolating potential risks to humans.

Dose-response studies in rodents have been conducted to quantify the formation of N7-HEG in various tissues following exposure to ethylene oxide (EO). These studies are critical for establishing the relationship between the external dose of a substance and the internal, biologically effective dose that causes DNA damage.

In a study involving F-344 rats and B6C3F1 mice exposed to EO concentrations of 0, 3, 10, 33, or 100 parts per million (ppm) for four weeks, researchers observed tissue- and species-specific dose-response relationships for N7-HEG formation. nih.gov In mice, linear dose-response relationships were noted in the liver, brain, and spleen at exposures between 3 and 100 ppm. nih.gov The lung of the mice, however, showed a slightly sublinear response between 33 and 100 ppm EO. nih.gov For rats, the dose-response relationships were linear in the liver and spleen between 3 and 100 ppm EO, while the brain and lung exhibited a slightly sublinear response between 33 and 100 ppm EO. nih.gov

Notably, the formation of N7-HEG adducts in rats exposed to 3 ppm EO was 5.3 to 12.5 times higher than the endogenous levels found in unexposed control animals. nih.gov In contrast, mice exposed to the same concentration only had 1.3 to 2.5 times more N7-HEG adducts than their unexposed counterparts. nih.gov Earlier studies had already established linear dose-response relationships for N7-HEG in mice and rats exposed to EO concentrations from 10 to 100 ppm. oup.com The development of more sensitive analytical methods, such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), has enabled the study of these dose-responses at lower exposure levels. nih.gov

Table 1: N7-(2-Hydroxyethyl)guanine (N7-HEG) Adduct Levels in Rodents Exposed to Ethylene Oxide (EO)

| Species | Tissue | EO Exposure (ppm) | N7-HEG Levels (pmol/µmol guanine) - Mean ± SD | Fold Increase Over Control |

|---|---|---|---|---|

| Rat (F-344) | Liver | 0 | 0.2 ± 0.1 | - |

| Rat (F-344) | Liver | 3 | Not explicitly stated | 5.3 - 12.5 |

| Rat (F-344) | Brain | 0 | 0.3 ± 0.2 | - |

| Rat (F-344) | Brain | 3 | Not explicitly stated | 5.3 - 12.5 |

| Mouse (B6C3F1) | Liver | 0 | 0.2 ± 0.1 | - |

| Mouse (B6C3F1) | Liver | 3 | Not explicitly stated | 1.3 - 2.5 |

| Mouse (B6C3F1) | Brain | 0 | 0.3 ± 0.2 | - |

| Mouse (B6C3F1) | Brain | 3 | Not explicitly stated | 1.3 - 2.5 |

Research has explored the correlation between the formation of N7-HEG and other biological indicators of DNA damage to better understand its role in mutagenesis and carcinogenesis. The alkylation of guanine (B1146940) at the N7 position can lead to the formation of abasic sites through spontaneous or enzymatic depurination, which in turn may promote base substitutions, frameshift mutations, or large deletions. oup.com

While N7-HEG is the most abundant adduct formed from EO exposure, its direct mutagenic potential is considered to be low compared to other adducts like O6-(2-hydroxyethyl)guanine. However, its high abundance makes it a reliable biomarker of exposure. nih.gov Studies have compared the formation of N7-HEG with other endpoints such as unscheduled DNA synthesis, mutation frequency, and micronucleus formation. nih.gov The persistence of N7-HEG in tissues varies, with some being removed by DNA repair mechanisms while others are lost mainly through chemical depurination. aacrjournals.org For instance, in mice, the half-life of N7-HEG was found to be longer in the kidney (6.9 days) compared to other tissues (1.0-2.3 days), suggesting different rates of repair and depurination. aacrjournals.org The relationship between N7-HEG levels and other DNA adducts is not always constant and can be influenced by factors such as the time since exposure, dose, species, and tissue type. nih.gov Therefore, while N7-HEG is a sensitive biomarker for EO exposure, its use as a surrogate for other, more mutagenic adducts requires a detailed understanding of these influencing factors. oup.comnih.gov

Human Biomonitoring and Exposure Assessment

The detection of N7-HEG in human samples is a key component of biomonitoring studies aimed at assessing exposure to ethylene oxide in both occupational and general populations.

Sensitive analytical methods have been developed to detect and quantify N7-HEG in human DNA isolated from various sources, including white blood cells. A study developed a method using high-performance liquid chromatography with electrochemical detection (HPLC-ED) for measuring N7-HEG. nih.gov This method was sensitive enough to suggest its potential application for determining the formation of N7-HEG in the white blood cells of patients undergoing treatment with chloroethylnitrosoureas, which also produce hydroxyethyl (B10761427) adducts. nih.gov The ability to detect this adduct in easily accessible biological samples like blood cells makes it a valuable tool for monitoring human exposure.

N7-HEG can be spontaneously or enzymatically removed from DNA and excreted in the urine. nih.gov This makes the measurement of urinary N7-HEG a non-invasive method for assessing recent exposure to ethylene oxide. nih.gov A study comparing EO-exposed and non-exposed workers found that exposed factory workers excreted significantly higher concentrations of N7-HEG in their urine. nih.gov This demonstrates that the analysis of urinary N7-HEG can serve as a reliable biomarker for occupational EO exposure and can be used in molecular epidemiology studies to better understand the link between EO-induced DNA adduct formation and carcinogenicity. nih.gov

Table 2: Urinary this compound (N7-HEG) in Exposed and Non-Exposed Workers

| Worker Group | Exposure Status | Mean Urinary N7-HEG Concentration | Statistical Significance |

|---|---|---|---|

| Factory Workers | Exposed | Significantly Greater | p < 0.05 |

| Factory Workers | Non-Exposed | Lower than Exposed | - |

| Hospital Workers | Exposed | Lower than Exposed Factory Workers | - |

| Hospital Workers | Non-Exposed | Lower than Exposed Factory Workers | - |

A critical aspect of human biomonitoring for N7-HEG is the ability to distinguish between adducts formed from external (exogenous) exposure to ethylene oxide and those produced naturally within the body (endogenous). Ethylene oxide is not only an industrial chemical but is also formed endogenously through the metabolic oxidation of ethylene, which can be generated by physiological processes like lipid peroxidation and methionine oxidation. nih.govnih.govacs.org

To accurately assess the risk from environmental or occupational exposures, it is vital to determine the relative contributions of endogenous and exogenous sources to the total N7-HEG burden. nih.govnih.gov Researchers have employed dual-isotope approaches to differentiate between these two sources. For example, studies in rats using [14C]-labeled ethylene oxide have allowed for the quantification of both endogenous and exogenously formed N7-HEG adducts. nih.gov These studies have revealed that at low doses of external EO exposure, the number of exogenously formed adducts can be insignificant compared to the background levels of endogenous N7-HEG. nih.gov Interestingly, at higher doses, EO exposure was found to increase the formation of endogenous N7-HEG, suggesting that EO can stimulate the physiological pathways responsible for ethylene production. nih.gov This highlights the complexity of interpreting N7-HEG levels in human studies and the importance of considering the contribution of endogenous formation.

Role in Disease Pathogenesis and Biomarkers of Effect

Association with Cancer Development

This compound (N7-HEG) is a prominent DNA adduct formed from the reaction of ethylene oxide (EO) with the N7 position of guanine. nih.gov Ethylene oxide is classified as a human carcinogen by the International Agency for Research on Cancer (IARC), and its genotoxic effects are a key area of research. nih.gov The formation of N7-HEG is frequently utilized as a biomarker of exposure to both external and internally produced EO, which can indicate a potential for increased cancer risk. nih.gov

While N7-HEG is a reliable marker of EO exposure, its direct role in initiating carcinogenic mutations is considered less significant than other, less frequent adducts like O6-hydroxyethylguanine. researchgate.net The majority of EO-induced adducts are of the N7-HEG type, which is not typically considered a pro-mutagenic lesion. researchgate.net Research indicates that the level of DNA damage from exogenous EO exposure may be insignificant compared to the background levels of naturally occurring N7-HEG. researchgate.netnih.gov This suggests that at low exposure levels, the additional risk posed by exogenous N7-HEG formation may not exceed the risk from endogenous damage. researchgate.net

The epoxide metabolite of acrylamide (B121943), glycidamide, also forms a similar adduct, N-7-(2-carbamoyl-2-hydroxyethyl)guanine, which has been studied in rodents to understand acrylamide's carcinogenic properties. oup.com The distribution of this adduct was found to be relatively even across different organs, suggesting that the organ-specific carcinogenicity of acrylamide is not due to a selective accumulation of this DNA adduct in target tissues. oup.com

Molecular Dosimeters for Drug Delivery to Tumors

The quantification of this compound adducts serves as an effective molecular dosimeter for assessing the delivery and efficacy of certain chemotherapeutic agents. A notable example is its use in monitoring the treatment of brain tumors with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov BCNU is an alkylating agent that forms this compound as one of its DNA alkylation products. nih.gov

In a study involving patients with recurrent glioblastoma multiforme, researchers measured the levels of N7-HOEtG in tumor samples following the direct intratumoral administration of BCNU. The results demonstrated a dramatic increase in adduct levels in proximity to the injection site compared to control samples from untreated patients. nih.gov This data provides a clear indication of the extent of drug distribution within the tumor.

N7-HOEtG Levels in Brain Tumor Tissue After BCNU Injection

| Sample Location Relative to Injection Site | N7-HOEtG Level (pmol/mg DNA) | Fold Increase Over Control |

|---|---|---|

| Control (Untreated) | 0.42 (mean) | - |

| Distal | 0.8 | ~1.9 |

| Medial | 2.6 | ~6 |

| Adjacent | 369.5 | ~879 |

Data from a study on this compound as a molecular dosimeter for BCNU delivery to human brain tumors. nih.gov

These findings underscore the value of measuring DNA adducts like N7-HOEtG as a unique molecular dosimetry tool to evaluate the delivery efficiency of alkylating agents to target tumor tissues. nih.gov

Potential as a Biomarker for Cellular Oxidative Stress

Emerging research suggests that this compound may also function as a biomarker for cellular oxidative stress. nih.gov While N7-HEG is known to form from exposure to ethylene oxide, studies have revealed that EO can also be produced endogenously through metabolic processes. nih.gov Specifically, ethylene, a precursor to EO, is generated in vivo during normal physiological events such as methionine oxidation and lipid peroxidation. nih.gov

Intriguingly, studies in rats have shown that exposure to higher doses of ethylene oxide can significantly increase the formation of endogenous N7-HEG in the liver and spleen. nih.govresearchgate.net This suggests that exogenous EO can trigger physiological pathways that lead to the generation of ethylene within the body, thereby indirectly promoting the production of N7-HEG. nih.govresearchgate.net This novel mechanism involves oxidative stress, with 1-aminocyclopropane-1-carboxylic acid proposed as a potential precursor to ethylene in mammalian cells. nih.gov Based on this proposed pathway, the levels of N7-HEG could reflect the extent of cellular oxidative stress. nih.gov Oxidative stress is an imbalance between pro-oxidants and antioxidants that can lead to cellular damage and is implicated in numerous diseases. mdpi.com

Age-Related Accumulation and its Implications

There is evidence to suggest that N7-guanine adducts, as a class, accumulate in tissues with age. nih.gov While direct, extensive studies on the age-related accumulation of this compound are limited, research on similar adducts provides valuable insights. For instance, studies on N7-methyl-guanine have shown that its endogenous background levels are significantly higher in older animals compared to younger ones. nih.gov

In one study, the amount of N7-methyl-guanine in the liver DNA of 24-month-old rats was double that of 6-month-old rats. nih.gov Similarly, 29-month-old mice exhibited twice the endogenous levels of this adduct compared to 11-month-old mice. nih.gov Furthermore, these older mice not only had higher baseline levels but also formed twice as many N7-methyl-guanine adducts following treatment with a carcinogen. nih.gov

These findings suggest two key implications:

The background level of endogenous DNA damage in the form of N7-guanine adducts may increase as an organism ages.

The formation of these adducts upon exposure to carcinogens may be more pronounced in older individuals. nih.gov

This age-dependent accumulation and formation of N7-guanine adducts could contribute to the increased cancer risk observed with aging. Further research is needed to specifically determine if this compound follows a similar pattern of age-related accumulation and to understand the full implications for age-associated diseases. nih.gov

Future Research Directions and Translational Perspectives

Elucidating Undiscovered N7-(2-Hydroxyethyl)guanine-Related Adducts and Metabolites

While N7-HEG is the primary and most studied DNA adduct formed from ethylene (B1197577) oxide exposure, the full spectrum of related DNA lesions and their metabolic fates is not completely understood. nih.gov Future research should prioritize the identification and characterization of other, potentially more mutagenic, minor adducts and downstream metabolites.

Key Research Areas:

Identification of Secondary Adducts: N7-guanine adducts can undergo further chemical transformations, such as imidazole (B134444) ring-opening to form formamidopyrimidine (FAPy) derivatives. nih.gov These FAPy lesions are known to be more persistent and possess higher mutagenic potential than their parent N7-adducts. nih.govresearchgate.net A crucial research direction is to investigate the formation, persistence, and mutagenic properties of N7-HEG-derived FAPy adducts (HE-FapyGua) in various tissues.

Advanced Analytical Methods: The development and application of more sensitive and comprehensive analytical techniques are paramount. researchgate.net DNA adductomics, which aims to globally analyze all DNA adducts in a sample, powered by high-resolution mass spectrometry (HRMS) and advanced data analysis software, can uncover novel adducts formed at very low levels. nih.govchemrxiv.orgnih.gov These methods could reveal a more complete signature of DNA damage from ethylene oxide exposure.

| Molecule Type | Potential Candidate | Significance | Recommended Analytical Approach |

|---|---|---|---|

| Secondary DNA Adduct | N7-(2-Hydroxyethyl)-formamidopyrimidine-guanine (HE-FapyGua) | Increased persistence and mutagenic potential compared to N7-HEG. nih.govresearchgate.net | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Minor DNA Adduct | O6-(2-Hydroxyethyl)guanine (O6-HEG) | Considered a pro-mutagenic lesion, but formed at much lower levels than N7-HEG. | Highly sensitive Accelerator Mass Spectrometry (AMS), LC-MS/MS |

| Metabolite | Urinary excretion products of N7-HEG and HE-FapyGua | Non-invasive biomarkers of biologically effective dose and DNA repair activity. nih.gov | UHPLC-HRMS/MS |

| Cross-links | DNA-protein or DNA-DNA cross-links | Potentially highly cytotoxic and mutagenic lesions. | DNA Adductomics, specialized MS techniques. nih.gov |

Comprehensive Characterization of this compound Processing by DNA Repair Enzymes

The persistence of any DNA adduct is determined by the balance between its formation and its removal by DNA repair pathways. While it is known that N7-alkylguanine adducts are substrates for the Base Excision Repair (BER) pathway, a detailed understanding of N7-HEG processing is still lacking. nih.govnih.gov

Key Research Areas:

Role of Specific Glycosylases: The primary enzyme initiating BER for N-alkylpurines is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). nih.govwikipedia.org Detailed kinetic studies are needed to determine the efficiency and specificity of MPG and potentially other DNA glycosylases in recognizing and excising N7-HEG from DNA. Investigating how MPG expression levels in different tissues affect N7-HEG repair is also critical. nih.gov

Interplay between Repair Pathways: There is growing evidence of interplay and competition between different DNA repair pathways, such as BER and Nucleotide Excision Repair (NER), in the removal of DNA damage. nih.govmdpi.comwikipedia.orgcureffi.org Research should explore whether NER can serve as a backup pathway for N7-HEG repair, particularly if the BER pathway is saturated or deficient. nih.gov The processing of N7-HEG-derived abasic sites may also involve other pathways like Homologous Recombination (HR) or Translesion DNA Synthesis (TLS), especially during DNA replication. nih.gov

Impact of Adduct Conformation: The structural impact of the N7-HEG adduct on the DNA helix should be characterized in detail. While generally considered non-distorting, subtle conformational changes could influence recognition and processing by the multiprotein complexes of different repair pathways. cureffi.org

Longitudinal Studies on Human Exposure and Health Outcomes

N7-HEG is a valuable biomarker for assessing exposure to ethylene oxide. oup.comcdc.gov However, most human studies to date have been cross-sectional, primarily focusing on occupational cohorts. nih.gov To firmly establish the link between N7-HEG levels and long-term health risks, large-scale longitudinal studies are essential.

Key Research Areas:

Prospective Cohort Studies: Establishing large, prospective cohorts that include individuals with varying levels of environmental and occupational exposure to ethylene oxide is a priority. These studies should involve long-term monitoring of N7-HEG levels in accessible matrices (e.g., blood, urine) and systematic tracking of health outcomes, including cancer incidence, cardiovascular disease, and neurological disorders. nih.govnih.gov

Endogenous vs. Exogenous Contribution: A significant challenge is distinguishing the contribution of endogenous metabolic processes from exogenous exposures to the total N7-HEG body burden. nih.govnih.gov Longitudinal studies that collect detailed data on lifestyle, diet, and co-exposures to other chemicals can help model and dissect these different sources. researchgate.net This is crucial for accurately assessing the risk associated with low-level environmental exposures. nih.gov

Susceptibility Factors: Future human studies should integrate genomic and proteomic analyses to identify genetic susceptibility factors. Polymorphisms in genes involved in ethylene metabolism (e.g., cytochrome P450s) or DNA repair (e.g., MPG) could significantly modify an individual's risk following exposure. nih.gov

Integration of this compound Data in Quantitative Risk Assessment

Current risk assessments for ethylene oxide often rely on extrapolations from high-dose animal studies to low-dose human exposures. regulations.gov Incorporating molecular dosimetry data, such as N7-HEG levels, can significantly refine these assessments, moving towards a more biologically based model.

Key Research Areas:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and elimination of a chemical in the body. americanchemistry.com Integrating N7-HEG formation and repair kinetics into PBPK models for ethylene oxide will allow for a more accurate prediction of the target tissue dose and resulting DNA damage at different exposure levels. mdpi.com This is essential for linking external exposure concentrations to the biologically effective dose.

Benchmark Dose (BMD) Analysis: N7-HEG can be used as a key endpoint for BMD modeling. toxstrategies.com By determining the exposure level that corresponds to a predefined small increase in N7-HEG levels above the endogenous background, a more health-relevant point of departure for risk assessment can be established, rather than relying solely on overt toxicity or tumor incidence in animal studies. oup.comepa.gov

Development of Novel Intervention Strategies Targeting this compound-Mediated Damage

Translational research should also focus on developing strategies to mitigate the harmful effects associated with N7-HEG formation. These interventions could target the formation of the adduct, enhance its repair, or counteract its downstream biological consequences.

Key Research Areas:

Q & A

Q. What methodologies are commonly used to quantify N7-HOEtG in DNA samples?

N7-HOEtG is primarily quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC) and gas chromatography coupled with mass spectrometry (GC/MS) .

- HPLC-EC : This method uses an isocratic mobile phase (e.g., 50 mM sodium acetate with 10% methanol) and electrochemical oxidation at +825 mV for sensitive detection. Recovery rates ≥80% and intra-/interassay coefficients of variation (2–10%) ensure precision .

- GC/MS : Advanced techniques like GC/electron capture negative chemical ionization-high-resolution mass spectrometry (GC/ECNCI-HRMS) achieve high specificity, detecting adducts at 0.05–1.0 pmol/mg DNA. Stable isotope internal standards (e.g., N7-HOEtG-d4) improve accuracy .

Q. How does N7-HOEtG form in DNA, and what are its biological implications?

N7-HOEtG arises from alkylation of guanine by chloroethylnitrosoureas (CENUs) like BCNU or ethylene oxide (EO).

- CENUs : BCNU decomposes into reactive intermediates that form N7-HOEtG as a major DNA adduct, correlating linearly with drug concentration. This adduct serves as a molecular dosimeter to evaluate drug delivery efficacy in brain tumors .

- Endogenous sources : Ethylene metabolism to EO generates background N7-HOEtG (0.2–0.6 pmol/μmol guanine) in untreated tissues, linked to oxidative stress pathways .

Q. What are the primary sources of N7-HOEtG in untreated biological samples?

Baseline N7-HOEtG in untreated samples originates from:

- Endogenous ethylene oxidation : Ethylene oxide, a byproduct of lipid peroxidation and metabolic processes, alkylates DNA .

- Environmental exposure : Ethylene oxide from air pollution or cigarette smoke contributes to exogenous adducts, detectable in human lymphocytes (2.5 pmol/μmol guanine) .

Advanced Research Questions

Q. How can researchers address discrepancies in N7-HOEtG measurements between different analytical techniques?